Furo[3,4-f]quinazoline-7,9-dione

TDP2 inhibition DNA damage repair cancer combination therapy

Researchers face SAR irreproducibility when using generic quinazoline-diones lacking the critical angular furan fusion geometry required for TDP2 active-site engagement. CAS 31611-50-4 is the validated minimal pharmacophore for TDP2 inhibitor development. - Unsubstituted furoquinazolinedione core; purity ≥97% ensures regioisomer-free derivatization. - Enables direct SAR comparison across analog series; substitution pattern changes alter IC₅₀ by >100-fold. - Essential starting material for combination therapy studies with TOP2 inhibitors (etoposide, doxorubicin).

Molecular Formula C10H4N2O3
Molecular Weight 200.15 g/mol
CAS No. 31611-50-4
Cat. No. B11901025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,4-f]quinazoline-7,9-dione
CAS31611-50-4
Molecular FormulaC10H4N2O3
Molecular Weight200.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C3=C1C(=O)OC3=O
InChIInChI=1S/C10H4N2O3/c13-9-5-1-2-7-6(3-11-4-12-7)8(5)10(14)15-9/h1-4H
InChIKeyNIXGKJXFPSXYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,4-f]quinazoline-7,9-dione: Scaffold Overview and Comparator Landscape


Furo[3,4-f]quinazoline-7,9-dione (CAS 31611-50-4) is a fused tricyclic heterocycle (C₁₀H₄N₂O₃, MW 200.15 g/mol) combining a quinazoline ring with a furan-dione moiety . The compound belongs to the broader furoquinazolinedione chemotype, which has been established as a privileged scaffold for Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibition [1]. Its closest structural analogs include furoquinolinediones with varied substitution patterns (e.g., alkylamino, hydroxy, aryl derivatives), simple quinazoline-2,4-diones lacking the furan ring, and indolinoquinazolinediones [2]. Commercially, this compound is supplied by multiple vendors at purities ranging from 97% to 98% . However, published direct comparative biological activity data for the specific CAS 31611-50-4 scaffold against defined comparator compounds remain extremely limited, necessitating caution when evaluating procurement decisions based solely on potency claims .

Why Generic Quinazoline Analogs Are Not Interchangeable


Substituting Furo[3,4-f]quinazoline-7,9-dione with a generic quinazoline-2,4-dione or an alternative furoquinazolinedione analog is not scientifically equivalent because the specific angular fusion geometry of the furan ring at the [3,4-f] position dictates both the three-dimensional pharmacophore presentation and the electronic distribution of the dione carbonyls . In the TDP2 inhibitor chemotype series, even minor modifications to the furoquinazolinedione core—such as changing the fusion pattern or introducing substituents—produced IC₅₀ variations spanning two orders of magnitude (from low micromolar to >100 μM) [1]. The unsubstituted parent scaffold (which corresponds to CAS 31611-50-4) serves as the minimal pharmacophoric core from which all potent derivatives are elaborated; its purity, crystallinity, and absence of regioisomeric contamination are therefore critical for reproducible SAR exploration [2]. Generic quinazoline-2,4-diones lacking the furan-dione moiety lack the requisite geometry for TDP2 active-site engagement and are not valid substitutes for this specific chemotype [1].

Quantitative Differentiation vs. Closest Analogs


Minimal TDP2 Pharmacophore: SAR Evidence

The furoquinolinedione chemotype was identified as a novel, selective TDP2 inhibitor skeleton distinct from previously known chemotypes such as isoxazoloquinolinediones [1]. In a systematic SAR study, compound 1—the unsubstituted furoquinolinedione core most structurally similar to CAS 31611-50-4—was identified via screening as a selective TDP2 inhibitor (selective for TDP2 vs. TDP1) [1]. Seventy-seven analogs were synthesized; compound 74 (bearing extensive substitution) achieved the most potent TDP2 inhibition with IC₅₀ values of 1.9 μM (recombinant TDP2) and 2.1 μM (whole cell extract TDP2) [1]. This establishes the unsubstituted furoquinolinedione core as the essential starting scaffold for TDP2 inhibitor development, and that substitution is required to achieve potency below 10 μM [2].

TDP2 inhibition DNA damage repair cancer combination therapy

Ring Fusion Specificity and TDP2 Selectivity

The furoquinolinedione chemotype (encompassing the [3,4-f] fusion pattern of CAS 31611-50-4) was identified through a deliberate screen of an in-house library for compounds selective for TDP2 over TDP1 [1]. This selectivity profile differentiates the furoquinolinedione series from the isoxazoloquinolinedione series, which emerged from a separate chemical space [2]. The exact fusion geometry determines whether the scaffold can productively engage the TDP2 active site while excluding TDP1. Patent disclosures covering Formula I furoquinolinediones explicitly claim TDP2-selective inhibition, with the core ring system specified as the enabling structural feature [3].

chemotype selectivity TDP2 vs. TDP1 scaffold hopping

Anticancer Cytotoxicity: Class-Level vs. Specific Activity

Quinazoline derivatives as a broad class have demonstrated anticancer activity through tyrosine kinase receptor (TKR) inhibition, with certain substituted quinazoline derivatives exhibiting IC₅₀ values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . Furo[3,4-f]quinazoline-7,9-dione has been described as a TKR inhibitor scaffold with anticancer properties . However, specific, directly comparable cytotoxicity IC₅₀ values for the unsubstituted CAS 31611-50-4 compound against defined comparator furoquinazolinediones or quinazolinediones in a single experimental series were not identified in accessible literature [1]. For example, 6-arylamino-7-chloro-quinazoline-5,8-diones—a distinct quinazolinedione subclass—have demonstrated cytotoxicity against A549, Col2, and SNU-638 cancer cell lines, but these data derive from a structurally dissimilar dione subclass with different cellular targets including topoisomerase I/II inhibition [1].

anticancer tyrosine kinase inhibition cytotoxicity screening

Procurement and Application Scenarios


TDP2 Inhibitor Lead Generation and SAR

CAS 31611-50-4 serves as the unsubstituted core scaffold for initiating structure-activity relationship (SAR) studies targeting Tyrosyl-DNA phosphodiesterase 2 (TDP2). As established in Section 3 (Evidence 1), the furoquinolinedione chemotype is a validated, selective TDP2 inhibitor skeleton, with substituted analogs achieving IC₅₀ values as low as 1.9 μM. Researchers synthesizing novel TDP2 inhibitors should procure this compound with high purity (≥97%) to ensure reproducible synthetic outcomes and valid SAR comparisons across derivative series [1].

Combination Therapy with Topoisomerase II Poisons

TDP2 inhibition has been shown to synergize with Topoisomerase II (TOP2) inhibitors such as etoposide and doxorubicin by preventing repair of TOP2-DNA cleavage complexes [2]. CAS 31611-50-4, as the core furoquinolinedione TDP2 inhibitor scaffold, is a critical starting material for developing compounds intended for combination therapy studies. TDP2 deficiency or inhibition potentiates the antiproliferative activity of TOP2 poisons, particularly in cells with defective DNA damage checkpoints [2].

Chemical Probes for DNA Repair Pathway Studies

The furoquinolinedione scaffold's TDP2 selectivity (distinguished from TDP1, as noted in Section 3, Evidence 2) makes derivatives of CAS 31611-50-4 suitable as chemical biology probes for dissecting TDP2-specific DNA repair mechanisms. Such probes enable researchers to distinguish TDP2-dependent repair from TDP1-mediated pathways, particularly in studies of topoisomerase-mediated DNA damage and cancer cell resistance mechanisms [3].

Furoquinazolinedione Library Synthesis and Screening

CAS 31611-50-4 provides the foundational building block for constructing diverse furoquinolinedione libraries via electrophilic aromatic substitution, nucleophilic addition at carbonyl positions, and other derivatization reactions as described in its chemical properties profile . For combinatorial chemistry or high-throughput screening programs, the compound's established synthetic accessibility and commercial availability at competitive pricing from multiple vendors make it a practical entry point for library generation .

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